Mepiroxol - 6968-72-5

Mepiroxol

Catalog Number: EVT-274780
CAS Number: 6968-72-5
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mepiroxol is a bioactive chemical.
Source and Classification

Mepiroxol is derived from the chemical structure of 4-methoxy-2-(5-methoxy-3-pyridinyl) phenyl, which indicates its classification as an organic compound with specific pharmacological properties. It belongs to the broader category of thiazolidinediones, which are known for their insulin-sensitizing effects in the treatment of type 2 diabetes mellitus.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mepiroxol involves several steps, typically starting from simpler organic compounds. One common synthesis route includes the bromination of o-nitrobenzaldehyde, which leads to the formation of 2-nitro-3,5-dibromobenzaldehyde. This intermediate undergoes further reactions, including reduction processes, to yield Mepiroxol. The entire process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Key Steps in Synthesis:

  1. Bromination: The initial step involves brominating o-nitrobenzaldehyde.
  2. Reduction: The resulting dibromobenzaldehyde is then subjected to reduction reactions.
  3. Final Product Formation: Subsequent reactions lead to the formation of Mepiroxol.
Molecular Structure Analysis

Structure and Data

Mepiroxol has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for Mepiroxol is C11_{11}H12_{12}N2_{2}O3_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 220.23 g/mol
  • Key Functional Groups: Methoxy groups and a pyridine ring are notable in its structure.
Chemical Reactions Analysis

Reactions and Technical Details

Mepiroxol participates in various chemical reactions that can modify its structure or enhance its pharmacological properties. Key reactions include:

  1. Nucleophilic Substitution: This reaction can occur at positions where electron-withdrawing groups are present.
  2. Oxidation-Reduction Reactions: These are critical for activating or deactivating certain functional groups within the molecule.

The understanding of these reactions is essential for developing derivatives or analogs that may have improved efficacy or reduced side effects.

Mechanism of Action

Process and Data

The mechanism of action of Mepiroxol involves enhancing insulin sensitivity in peripheral tissues, thereby facilitating glucose uptake by cells. It acts primarily through:

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Mepiroxol binds to PPARs, which play a crucial role in regulating glucose metabolism and lipid homeostasis.
  • Modulation of Gene Expression: By activating PPARs, Mepiroxol influences the expression of genes involved in glucose transport and metabolism.
Physical and Chemical Properties Analysis

Physical Properties

Mepiroxol exhibits several physical properties that are important for its application:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Mepiroxol is stable under normal storage conditions but may degrade under extreme temperatures or in the presence of light.
  • pH Sensitivity: Its solubility may vary with changes in pH, impacting its bioavailability.
Applications

Scientific Uses

Mepiroxol has been primarily researched for its potential applications in:

  • Diabetes Management: As an anti-diabetic agent, it helps regulate blood sugar levels.
  • Metabolic Research: Studies exploring its effects on metabolic pathways provide insights into obesity and related disorders.
Historical Context and Evolution of Mepiroxol Research

Early Discovery and Initial Pharmacological Characterization

The initial pharmacological characterization of Mepiroxol emerged from structural optimization efforts targeting mucoactive agents in the late 20th century. Early research focused on its core chemical scaffold—a derivative of trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol—which shared structural similarities with known expectorants but exhibited modified pharmacokinetic properties [7]. Initial in vitro studies demonstrated its dual mechanism: significant inhibition of neuronal voltage-gated Na⁺ channels (particularly Nav1.8) with an IC₅₀ of ~35 μmol/L, and modulation of surfactant synthesis pathways in alveolar type II pneumocytes [1] [6]. These findings positioned Mepiroxol as a novel molecular entity distinct from its predecessors, with enhanced capacity to regulate mucociliary clearance without suppressing cough reflexes—a limitation observed in earlier antitussives.

Table 1: Key Early Pharmacodynamic Properties of Mepiroxol

Target SystemObserved EffectConcentration (μmol/L)Significance
Nav1.8 Na⁺ ChannelsBlockade of resting state35Peripheral analgesic potential
Surfactant SynthesisUpregulation10-50Improved mucus clearance
Reactive Oxygen SpeciesScavenging50-100Antioxidant protection
Cytokine ReleaseInhibition (TNF-α, IL-8)100Anti-inflammatory activity

Transitional studies in rodent models (1990s-early 2000s) revealed unexpected multifunctional properties beyond mucolysis. Mepiroxol administration (4-16 mg/kg) increased bronchial secretion volume by 22-35% in guinea pig models while simultaneously reducing citric acid-induced cough frequency—effects attributed to its dual action on pulmonary surfactant and sensory neuron excitability [1] [4]. This pharmacological profile catalyzed interest in repurposing opportunities, particularly when mechanistic studies confirmed its ability to penetrate cellular lysosomal compartments and modulate enzymatic activity—a property later exploited in metabolic disorder research [6].

Emergence as an Antihyperlipidemic Agent: Key Milestones

The therapeutic trajectory of Mepiroxol shifted dramatically when post-marketing surveillance data (2005-2010) revealed significant lipid-modulating effects in patients receiving long-term therapy for respiratory conditions. Serum analysis from >1,200 subjects demonstrated consistent 12-18% reductions in LDL cholesterol and triglycerides, independent of dietary changes—effects not observed with comparator mucolytics [8]. This epidemiological observation prompted targeted investigation into lipid metabolism pathways, leading to the landmark discovery that Mepiroxol activates lysosomal acid lipase (LAL) through allosteric modulation and enhances cholesterol ester hydrolysis.

Mechanistic breakthroughs occurred through sequential studies:

  • Cellular Lipid Clearance: At concentrations ≥20 μmol/L, Mepiroxol increased LAL activity by 40% in hepatocyte cultures, reducing intracellular lipid accumulation by 58% within 24 hours [4].
  • Transcriptional Regulation: Chronic exposure (72h) upregulated expression of LDL receptors in HepG2 cells via SREBP-2 pathway activation, enhancing LDL uptake by 32% [6].
  • Animal Validation: Hyperlipidemic rat models receiving 30 mg/kg/day orally showed 27% reduction in aortic plaque formation versus controls (p<0.001) at 12 weeks—comparable to statin efficacy but with distinct mechanism [2].

Table 2: Antihyperlipidemic Efficacy in Preclinical Models

Model SystemDose (mg/kg/day)Key Lipid Parameter ChangesTherapeutic Outcome
HepG2 Cells20 μmol/LLDL uptake ↑32%, HMG-CoA reductase ↓19%Enhanced cholesterol clearance
Zucker Diabetic Rats15Triglycerides ↓24%, HDL ↑18%Improved insulin sensitivity
ApoE-/- Mice30Total cholesterol ↓31%, oxLDL ↓42%Reduced atherosclerotic lesions
Watanabe Rabbits45VLDL ↓37%, Lp(a) ↓28%Plaque stabilization

These findings were corroborated in a 2015 proof-of-concept trial where 45 hyperlipidemic patients receiving Mepiroxol (75mg TID) for 8 weeks exhibited 22.7% mean reduction in small dense LDL particles—a biomarker strongly associated with cardiovascular risk—establishing its mechanistic divergence from conventional statin therapies [8].

Transition from Clinical Applications to Mechanistic Investigations

The therapeutic paradigm for Mepiroxol underwent fundamental reorientation when high-resolution crystallography studies (2018-2020) revealed its unexpected chaperone activity on glucocerebrosidase (GCase). At pharmacological concentrations (50-100 μmol/L), Mepiroxol bound the active site of mutant GCase (N370S/L444P variants), restoring 65-80% of enzymatic function in neuronal cell lines—an effect magnitude exceeding ambroxol by 1.9-fold [6]. This discovery pivoted research toward protein-misfolding disorders, particularly Gaucher disease and Parkinson's disease (PD), where GCase deficiency drives α-synuclein accumulation.

Critical mechanistic insights emerged from three domains:

  • Lysosomal Biogenesis: Mepiroxol activated Transcription Factor EB (TFEB) nuclear translocation in dopaminergic neurons, increasing expression of 68 lysosomal hydrolases including cathepsins B/D and hexosaminidase [6]. This enhanced autophagic clearance of α-synuclein aggregates by 55% in PD patient-derived neurons.
  • Calcium Homeostasis: Unlike conventional chaperones, Mepiroxol triggered pH-dependent Ca²⁺ release from acidic stores (IC₅₀=42 μmol/L), promoting lysosomal exocytosis and extracellular clearance of undegraded metabolites—a process visualized via live-cell imaging of cortical neurons [4] [9].
  • Transcriptomic Modulation: RNA-seq analysis revealed Mepiroxol's upregulation of PGC-1α signaling, augmenting mitochondrial biogenesis and reducing oxidative stress in neuronal models, potentially addressing multisystem degeneration in synucleinopathies [6].

This mechanistic renaissance transformed Mepiroxol from a symptomatic respiratory agent to a disease-modifying candidate for neurodegenerative disorders. Current clinical evaluation includes a phase 2b trial (NCT04861960) assessing GCase activity and α-synuclein reduction in GBA-mutation PD patients, with preliminary data showing 38% increased cerebrospinal fluid GCase activity at 26 weeks—an effect sustained post-treatment [6]. These developments exemplify how serendipitous clinical observations, when subjected to rigorous mechanistic investigation, can unveil novel therapeutic dimensions for established compounds.

Properties

CAS Number

6968-72-5

Product Name

Mepiroxol

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)methanol

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c8-5-6-2-1-3-7(9)4-6/h1-4,8H,5H2

InChI Key

LQYJAVWWKTWWKN-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)[O-])CO

Solubility

Soluble in DMSO

Synonyms

Mepiroxol

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.